molecular formula C15H13NO3 B175381 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one CAS No. 134123-83-4

2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one

Cat. No.: B175381
CAS No.: 134123-83-4
M. Wt: 255.27 g/mol
InChI Key: OGFNWVSSONJCDP-UHFFFAOYSA-N
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Description

2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is a complex organic compound belonging to the class of dibenzoxazepines These compounds are characterized by a fused ring system containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated ring systems.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-10(11H)-one: Similar structure but with different substitution patterns.

    Acridones: Another class of benzo-fused N-heterocycles with distinct properties.

    Quinazolinimines: Compounds with a similar ring system but different functional groups.

Uniqueness

2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-hydroxy-6,6-dimethylbenzo[c][1,5]benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDPOGJOTLBQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576268
Record name 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134123-83-4
Record name 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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